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Silybin B-d3

Cat. No.: B1154798
M. Wt: 485.45
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Compounds in Advanced Biological Studies

The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (a heavy isotope of hydrogen), has become a cornerstone of modern drug development and biological research. medchemexpress.com Deuteration, the process of replacing hydrogen atoms with deuterium, creates a molecule that is chemically and biologically almost identical to the parent compound but has a higher molecular weight. vulcanchem.com This mass difference is the key to its utility. vulcanchem.com

In advanced biological studies, particularly in pharmacokinetics, deuterated compounds like Silybin (B1146174) B-d3 are instrumental. medchemexpress.comnih.gov They are frequently used as internal standards in quantitative mass spectrometry-based assays. vulcanchem.comnih.gov When analyzing complex biological samples such as plasma or tissue, the deuterated standard is added in a known amount. aacrjournals.org Because it behaves almost identically to the non-deuterated analyte during sample preparation and analysis, it can be used to accurately quantify the concentration of the analyte, correcting for any loss that may occur during the process. vulcanchem.com The distinct mass of the deuterated compound allows it to be separately detected by a mass spectrometer, enabling precise measurement. vulcanchem.com

Research Trajectory of Silybin Stereoisomers

The research on silybin has evolved from studying the crude extract, silymarin (B1681676), to investigating its individual flavonolignan components. researchgate.net A significant breakthrough was the successful separation of the two main diastereomers, Silybin A and Silybin B. rsc.orgacs.org This allowed researchers to probe the specific biological activities of each isomer. nih.gov Studies have revealed that Silybin A and Silybin B can have different effects. For instance, some research suggests that Silybin B is absorbed more rapidly than Silybin A in rats. mdpi.com Furthermore, the two stereoisomers have been shown to have differing abilities to restore certain cellular functions in in-vitro models of cardiomyopathy. nih.gov The development of methods to isolate and study these optically pure isomers has been a critical step in understanding their therapeutic potential. nih.gov

Role of Silybin B-d3 as a Precision Research Tool

This compound functions as a high-precision tool for researchers studying the pharmacokinetics and metabolism of Silybin B. nih.gov Its primary application is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique is highly sensitive and specific, allowing for the accurate measurement of Silybin B concentrations in various biological matrices. aacrjournals.org

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis. nih.gov It significantly improves the accuracy, precision, and robustness of the analytical method. nih.gov For example, in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Silybin B, this compound is indispensable for obtaining reliable and reproducible data. nih.gov This precision is crucial for understanding how the body processes Silybin B, which is essential information for any potential therapeutic development.

Interactive Data Table: Properties of Silybin and its Deuterated Form

PropertySilybin BThis compound
Molecular Formula C25H22O10C25H19D3O10
Molecular Weight ~482.44 g/mol ~485.47 g/mol
Primary Use in Research Study of biological activityInternal standard for quantitative analysis
Key Analytical Advantage -Distinct mass for mass spectrometry

Interactive Data Table: Key Research Findings on Silybin Stereoisomers

Research AreaFindingSignificance
Pharmacokinetics Silybin B is absorbed more rapidly than Silybin A in rats. mdpi.comSuggests potential differences in bioavailability and therapeutic onset.
Cardiomyopathy Research Silybin B, but not Silybin A, showed the ability to restore lusitropy (cardiac relaxation) in certain in-vitro models. nih.govHighlights the stereospecificity of biological activity.
Bioavailability The bioavailability of silybin isomers can be low and variable. wjgnet.comDrives research into new formulations to improve absorption.

Properties

Molecular Formula

C₂₅H₁₉D₃O₁₀

Molecular Weight

485.45

Synonyms

(2R,3R)-2-[(2S,3S)-2,3-Dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one-d3;  1,4-Benzodioxin, 4H-1-benzopyran-4-one deriv.-d3;  NSC 227190-d3;  Silibinin B-d3;  Silybin a1-d3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Silybin B

Total and Semi-Synthetic Approaches for Silybin (B1146174) Diastereomers

The complex stereochemistry of silybin, featuring multiple chiral centers, presents a significant challenge for chemical synthesis. jst.go.jp Both total synthesis from simple precursors and semi-synthetic modifications of the natural product are crucial for accessing pure diastereomers.

Stereoselective Synthesis of Silybin A and Silybin B

The total synthesis of Silybin A and Silybin B has been a long-standing challenge in organic chemistry. While the total synthesis of their regioisomers, (-)-isosilybin A and (-)-isosilybin B, was accomplished in 2015 and 2022, respectively, the first total synthesis of (+)-Silybin A was reported more recently. jst.go.jpacs.orgresearchgate.netresearchgate.net A key strategy in these syntheses involves a biomimetic approach that mimics the natural biosynthetic pathway. wikipedia.orgacs.org

The general synthetic strategy relies on the coupling of two key fragments: a taxifolin (B1681242) moiety (a flavanonol) and a coniferyl alcohol-derived unit, which together form the 1,4-benzodioxane (B1196944) ring system. wikipedia.orgjst.go.jp Key aspects of these synthetic routes include:

Biomimetic Cyclization : A late-stage cyclization of a highly functionalized chalcone (B49325) to form the characteristic benzopyranone core of the flavanonol structure, inspired by the enzymatic action of chalcone isomerase. acs.org

Stereocontrolled Construction of the Benzodioxane Ring : Asymmetric reactions such as the Sharpless dihydroxylation and Mitsunobu inversion are employed to create the specific stereocenters of the 1,4-benzodioxane portion. jst.go.jpacs.org This provides a flexible method to selectively synthesize the specific diastereomers.

Quinomethide Intermediates : The formation of the flavanolignan skeleton can be achieved via a quinomethide intermediate generated under acidic conditions, which facilitates the crucial bond formation between the flavanonol and the benzodioxane parts. jst.go.jpresearchgate.net

Modified Julia-Kocienski Olefination : This reaction has been utilized to construct the linkage between key building blocks in the synthesis of isosilybin (B7881680) B. jst.go.jpresearchgate.net

These synthetic platforms are designed to be flexible, providing a potential pathway to access all silybin isomers, although the total synthesis of Silybin B specifically remains a complex endeavor. acs.org

Chemo-Enzymatic Resolution and Preparation of Silybin Diastereomers

Given the difficulty of total synthesis, the separation of the naturally occurring diastereomeric mixture of Silybin A and Silybin B is a more common and practical approach for obtaining optically pure compounds. mdpi.comresearchgate.net Simple chromatographic separation by HPLC is often laborious and not suitable for large-scale preparation. researchgate.netcas.cz Consequently, chemo-enzymatic kinetic resolution has emerged as the method of choice. nih.govmdpi.com

This technique leverages the stereoselectivity of enzymes, particularly lipases, to differentiate between the two diastereomers. nih.govresearchgate.net The process typically involves the acylation or alcoholysis of one of the hydroxyl groups on the silybin molecule.

Key Research Findings in Chemo-Enzymatic Resolution:

EnzymeMethodKey FindingsReference
Novozym 435 (Lipase B from Candida antarctica) Selective Transesterification / AlcoholysisProved to be the most effective enzyme for preparative scale separation. Silybin B is transesterified at a higher rate. nih.govcas.cz The method is robust, scalable to gram quantities, and significantly reduces separation time compared to HPLC. nih.govmdpi.com cas.cz, nih.gov
Various Hydrolases (Lipases, Esterases, Proteases) Selective Transesterification of Silybin / Alcoholysis of 23-O-acetylsilybinA library of enzymes was screened, identifying Novozym 435 as the most suitable for discriminating between the diastereomers for preparative production. nih.gov nih.gov
Novozym 435 in a Flow Reactor Continuous Flow Chemo-enzymatic ResolutionOptimized conditions (-5 °C, 8 g/L silybin, 16 mL/min flow rate) allow for kilogram-scale reactions. mdpi.comresearchgate.net A 1000 x 15 mm column can process 20 g of silybin per day, yielding approximately 6.7 g of Silybin A and 5.6 g of Silybin B. mdpi.com This approach makes the subsequent chromatographic purification, rather than the enzymatic reaction, the rate-limiting step. mdpi.com mdpi.com, researchgate.net

The method relies on the lipase (B570770) catalyzing the acylation of the primary hydroxyl group (at C-23) at different rates for Silybin A and Silybin B. Silybin B is typically acylated faster, allowing the unreacted (or slower-reacting) Silybin A to be separated from the acylated Silybin B. cas.cznih.gov The process is often alternated with flash column chromatography to achieve high diastereomeric excess. cas.cz

Isotopic Labeling Strategies for Silybin B-d3

Isotopically labeled compounds are invaluable tools in pharmaceutical research. This compound, a deuterated form of Silybin B, serves as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies. medchemexpress.comtargetmol.com

Deuteration Techniques for Stable Isotope Incorporation

The incorporation of deuterium (B1214612) into the Silybin B molecule can be achieved through semi-synthesis. A reported method involves a biomimetic synthesis that couples a deuterated coniferyl alcohol with taxifolin. rsc.org This synthesis, which uses silver oxide (Ag2O) for the coupling reaction, produces a diastereomeric mixture of deuterated silybin (d-silybin) and deuterated isosilybin. rsc.org From this mixture, the deuterated silybin diastereomers can be separated to yield this compound. The deuterium atoms are located on the methoxy (B1213986) group of the coniferyl alcohol-derived portion of the molecule. simsonpharma.com

Production of this compound as a Molecular Tracer

The primary application of this compound is as a molecular tracer and internal standard in mass spectrometry-based bioanalytical assays. medchemexpress.com Stable heavy isotopes of elements like hydrogen are incorporated into drug molecules for several reasons:

Quantitation in Drug Development : When analyzing biological samples (e.g., plasma, tissue), a known amount of the deuterated standard (this compound) is added. Since it is chemically identical to the non-labeled Silybin B but has a different mass, it can be distinguished by a mass spectrometer. This allows for precise quantification of the analyte by correcting for variations in sample preparation and instrument response. medchemexpress.com

Metabolic Profiling : Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com While primarily used as a tracer, studying the metabolism of this compound can provide insights into the metabolic pathways of silybin itself.

This compound is commercially available for research purposes, confirming its role as an essential analytical tool. medchemexpress.comaxios-research.com

Advanced Derivatization of Silybin B

To improve physicochemical properties like solubility or to explore new biological activities, Silybin B has been subjected to various chemical and chemo-enzymatic modifications. rsc.orgresearchgate.net The five hydroxyl groups in the silybin structure offer multiple sites for derivatization, though they exhibit different reactivities. rsc.orgnih.gov

Several advanced derivatization strategies have been reported:

Acylation and Esterification : The primary hydroxyl group at the C-23 position is the most common site for selective acylation using lipases like Novozym 435. rsc.orgnih.gov This has been used to create various ester derivatives and even dimers by using dicarboxylic acids as linkers. nih.govmdpi.com

Dimerization : Divalent molecules can exhibit enhanced biological activity. Silybin dimers have been prepared both chemically and enzymatically. For instance, lipase-catalyzed acylation with divinyl esters of dicarboxylic acids can link two silybin molecules at their C-23 hydroxyl groups. nih.gov Phosphate-linked silybin dimers have also been synthesized using phosphoramidite (B1245037) chemistry. researchgate.net

Dehydration to Hydnocarpins : An unconventional application of the Mitsunobu reaction on silybin diastereomers leads to selective dehydration, yielding hydnocarpin-type flavonolignans. beilstein-journals.org This one-pot semi-synthesis provides an efficient route to these biologically important compounds. beilstein-journals.org

Glucuronidation : While a major metabolic pathway in vivo, glucuronides of silybin can also be prepared using chemo-enzymatic methods. nih.govnih.gov For example, UDP-glucuronosyltransferases (UGTs) can be used to attach glucuronic acid moieties to the phenolic hydroxyl groups, particularly at the C-7 and C-20 positions. nih.govnih.gov

Carboxylic Acid Derivatization : To enhance poor water solubility, which limits bioavailability, a carboxylic acid function can be introduced. One approach involves creating an ether linkage at the C-23 hydroxyl group using the Williamson ether synthesis, attaching a carbon chain that terminates in a carboxylic acid. researchgate.net

These derivatization strategies highlight the versatility of the silybin scaffold for creating novel compounds with potentially improved properties and new applications.

Chemical Modification for Enhanced Bioactivity and Research Applications

The chemical structure of Silybin B, possessing three phenolic and two alcoholic hydroxyl groups, presents multiple sites for derivatization. rsc.orgresearchgate.net These hydroxyl groups are the main targets for chemical modifications designed to improve properties such as solubility and bioavailability. rsc.orgresearchgate.netbiorxiv.org

Isotopically labeled versions of Silybin B, such as this compound, are synthesized for use in metabolic and pharmacokinetic studies. medchemexpress.comclearsynth.comsimsonpharma.com this compound is a deuterated form of Silybin B. medchemexpress.com The introduction of deuterium atoms allows for the tracking and quantification of the compound and its metabolites in biological systems. medchemexpress.com

Oxidative Conversions and Dimerization Studies

Silybin B can be readily oxidized to form 2,3-dehydrosilybin (B1234275). rsc.org This conversion can occur even with atmospheric oxygen. rsc.org Microwave-assisted oxidation has been reported as a method for this transformation. researchgate.net The resulting 2,3-dehydrosilybin exhibits different biological activities compared to the parent compound. nih.govmdpi.com For instance, 2,3-dehydrosilybin has been shown to have stronger antioxidant activity than silybin. nih.govmdpi.com

Dimerization of Silybin B is another area of chemical exploration aimed at enhancing its biological potential. nih.govmdpi.com Both chemical and enzymatic methods have been employed to create silybin dimers. nih.govmdpi.com Laccase-catalyzed dimerization has been used to produce C-C and C-O linked dimers. researchgate.netmdpi.com Studies have shown that silybin dimers can exhibit enhanced cytotoxic and antioxidant activities compared to the monomeric form. nih.govmdpi.com For example, a silybin dimer showed 1.6 times the activity of the parent molecule in DPPH scavenging and microsomal lipid peroxidation tests. nih.gov

Alkylation and Esterification for Modulating Molecular Interactions

Alkylation and esterification of the hydroxyl groups of Silybin B are common strategies to modify its physicochemical properties and biological activity. biorxiv.orgnih.gov

Alkylation: Methylation, a form of alkylation, has been investigated to create analogues with potentially improved in vivo properties by reducing metabolic conjugation. nih.govnih.gov Standard alkylation conditions, such as using dimethyl sulfate (B86663) and potassium carbonate in acetone, have been used to synthesize a series of methylated Silybin B analogues. nih.govnih.gov These include monomethylated, dimethylated, trimethylated, and tetramethylated derivatives. nih.govnih.gov Research has indicated that monomethylated and dimethylated analogues of Silybin B can exhibit enhanced cytotoxicity and antiviral activity. nih.govnih.gov

Esterification: Esterification of Silybin B, particularly at the primary alcoholic group at C-23, is readily achievable. rsc.org Lipase-catalyzed esterification is a favored method due to its selectivity, especially for the 23-OH position. researchgate.netmdpi.com Various acyl donors have been used, including divinyl esters of dicarboxylic acids, to produce silybin esters. nih.govmdpi.com These modifications can influence the molecule's interactions and bioactivity. For instance, regioselective acylation has been performed to create derivatives with altered properties. rsc.org

Table of Synthesized Silybin B Derivatives:

Modification TypeReagents/ConditionsResulting Derivative(s)Reference(s)
Alkylation Dimethyl sulfate, potassium carbonate, acetoneMonomethylated, dimethylated, trimethylated, and tetramethylated Silybin B nih.gov, nih.gov
Esterification Acetic anhydride, pyridine3,5,7,20,23-penta-O-acetyl-2,3-dehydrosilybin biorxiv.org
Esterification DCC, DMAP, Acetic acid, THF3-O-Acetylsilybin, 3,20-Di-O-acetylsilybin biorxiv.org
Esterification Lipase (Novozym 435), Divinyl dicarboxylatesSilybin dimers linked at C-23 nih.gov, mdpi.com
Oxidation Iodine, glacial acetic acid, sodium acetate2,3-Dehydrosilybin A and B mdpi.com
Dimerization Laccase from Trametes versicolorC-C and C-O linked silybin dimers mdpi.com, researchgate.net
Isotopic Labeling Reduction with NaBT4 and deprotection of oxidized partially protected silybinTritiated silybin rsc.org

Metabolic Investigations and Isotope Tracing Studies with Silybin B D3

Elucidation of Metabolic Pathways of Silybin (B1146174) B

The metabolism of silybin, a major bioactive component of silymarin (B1681676), is characterized by extensive phase I and particularly phase II biotransformation. nih.gov Silybin naturally exists as a mixture of two diastereomers, Silybin A and Silybin B, which exhibit different metabolic and pharmacokinetic profiles. nih.govmdpi.com

Phase II conjugation reactions, including glucuronidation and sulfation, are the predominant metabolic pathways for silybin. nih.govupol.cz These processes are markedly stereoselective, with Silybin B generally being metabolized more extensively and rapidly than Silybin A. nih.gov

Glucuronidation: This is a major metabolic route for silybin, mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Studies using human liver microsomes and recombinant UGT isoforms have demonstrated that Silybin B is the preferentially glucuronidated diastereomer. mdpi.com The primary sites for glucuronide conjugation on the silybin molecule are the hydroxyl groups at positions C-7 and C-20. mdpi.comupol.cz For Silybin B, glucuronidation is much more favored at the C-20 position, whereas Silybin A is conjugated with similar efficiency at both the C-7 and C-20 positions. mdpi.comcore.ac.uk This stereoselectivity is attributed to the differential activity of various UGT isoforms towards the two diastereomers. nih.gov

Sulfation: Sulfation is another critical phase II biotransformation, catalyzed by sulfotransferase (SULT) enzymes. mdpi.com This pathway also demonstrates strict stereoselectivity. Research has shown that Silybin B is readily sulfated, particularly at the C-20 position to form 20-O-silybin B sulfate (B86663), while Silybin A is significantly more resistant to sulfation by certain enzymes. mdpi.com

Methylation: While considered a minor metabolic pathway, methylation of silybin has been observed, leading to the formation of methyl conjugates. In studies with rats, 20-O-methyl silybin B was identified as the predominant methyl derivative in plasma samples. mdpi.com

Table 1: Stereoselective Phase II Metabolism of Silybin Diastereomers This table summarizes the differential biotransformation of Silybin A and Silybin B.

Metabolic Pathway Preferred Diastereomer Key Findings and Citations
Glucuronidation Silybin B Silybin B is more efficiently glucuronidated than Silybin A. nih.gov Conjugation is favored at the C-20 position for Silybin B. mdpi.com
Sulfation Silybin B Silybin B is preferentially sulfated to form 20-O-silybin B sulfate, while Silybin A is resistant to sulfation by some enzymes. mdpi.com
Methylation Silybin B 20-O-methyl silybin B is the main methylated metabolite found in rat plasma. mdpi.com

Following administration, silybin is extensively metabolized, resulting in a complex profile of conjugates in biological fluids like plasma and bile. upol.czmedchemexpress.com The majority of silybin in systemic circulation exists as these conjugated metabolites. nih.gov Analysis of plasma after silymarin administration has identified a variety of metabolites, including:

Four different monoglucuronides

One diglucuronide

Three monosulfates

Two mixed glucuronide-sulfate conjugates

An O-demethylated glucuronide nih.govmedchemexpress.com

The major metabolite detected in plasma is silybin B 7-O-β-D-glucuronide. nih.gov The extensive enterohepatic circulation of silybin means that a significant portion (around 80%) is excreted as glucuronide and sulfate conjugates in the bile. mdpi.comupol.cz

Table 2: Identified Metabolites of Silybin in Biological Systems This table lists the types of silybin conjugates detected in plasma.

Metabolite Class Specific Metabolites Detected Citation
Glucuronides Monoglucuronides, Diglucuronide medchemexpress.com
Sulfates Monosulfates medchemexpress.com
Mixed Conjugates Glucuronide-Sulfates medchemexpress.com
Phase I + II O-demethylated glucuronide medchemexpress.com

Application of Stable Isotope Tracing (Silybin B-d3)

Stable isotope-labeled compounds are essential tools for quantitative bioanalysis and for tracing the metabolic fate of molecules in complex biological systems. axios-research.com this compound is the deuterated form of Silybin B, where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. medchemexpress.com This labeling renders the molecule "heavier," allowing it to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry. bitesizebio.com While this compound is commercially available for research purposes, specific published studies detailing its application in metabolic flux analysis are not widely available. medchemexpress.com However, the principles of stable isotope tracing provide a clear framework for its potential use.

Metabolic tracing with a stable isotope-labeled compound like this compound allows researchers to follow the path of the deuterium atoms as the molecule is processed by the body. bitesizebio.com By administering this compound and subsequently analyzing metabolites in tissues and biofluids, it is possible to precisely identify and quantify the resulting deuterated metabolic products. This technique provides unambiguous evidence of the metabolic pathways involved, confirming the formation of specific glucuronides, sulfates, and other conjugates directly from the administered Silybin B. researchgate.net This approach is superior to methods that rely solely on identifying potential metabolites without confirming their origin, offering a dynamic view of the biotransformation process. bitesizebio.com

Beyond tracing its own metabolism, this compound can be used in conjunction with other stable isotope tracers (e.g., ¹³C-glucose or ¹³C-glutamine) to investigate how Silybin B influences endogenous metabolic pathways. nih.govresearchgate.net Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (or fluxes) of reactions within a metabolic network. frontiersin.org In such an experiment, cells or organisms are supplied with a labeled nutrient, and the pattern of isotope incorporation into downstream metabolites is measured. By observing how treatment with Silybin B alters these isotope labeling patterns, researchers can determine its impact on the activity of central metabolic pathways, such as glycolysis, the TCA cycle, or lipid synthesis. nih.govmdpi.com For example, a decrease in ¹³C-labeled TCA cycle intermediates after Silybin B treatment would indicate an inhibition of glucose oxidation. mdpi.com

Modulation of Endogenous Metabolism by Silybin B

Silybin B has been shown to exert significant effects on various endogenous metabolic pathways, particularly those related to lipid, glucose, and bile acid homeostasis.

Lipid Metabolism: Silybin has demonstrated the ability to modulate lipid metabolism. In animal models of non-alcoholic fatty liver disease (NAFLD), silybin treatment has been shown to reduce lipid accumulation, decrease serum triglycerides, and increase high-density lipoprotein (HDL) levels. elsevier.es It can influence the expression of genes involved in lipid metabolism, contributing to these effects. elsevier.es

Glucose Metabolism: Silybin affects pathways involved in maintaining blood glucose levels. Studies in perfused rat livers have shown that silybin can inhibit both gluconeogenesis (the production of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen (B147801) to glucose). mdpi.com It has also been found to enhance insulin (B600854) sensitivity and increase glucose uptake in certain cell types. mdpi.com

Bile Acid Metabolism: Research suggests that silybin can influence the metabolism and transport of bile acids. It may promote the excretion of bile acids from the liver and modulate key regulators of bile acid homeostasis, such as the farnesyl X receptor (FXR). mdpi.com

Inflammatory Pathways: Silybin can modulate metabolic pathways linked to inflammation. It has been shown to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Effects on Lipid and Carbohydrate Metabolism Pathways

Isotope tracing studies utilizing deuterated compounds like this compound are crucial for elucidating the precise effects of Silybin B on lipid and carbohydrate metabolism. Research on the non-deuterated compound has identified significant modulatory effects on key metabolic pathways. elsevier.es Silybin has been shown to influence glucose and lipid metabolism, which are fundamental processes often dysregulated in metabolic disorders. nih.gov

In the context of lipid metabolism, studies have shown that silybin can reduce biliary cholesterol and phospholipid concentrations. nih.gov It has been found to lower serum triglycerides and improve hepatic steatosis in animal models. elsevier.es Further investigations indicate that silybin may reprogram lipid metabolism, causing a shift from triglyceride storage to phospholipid synthesis in hepatocytes. thno.orgbiorxiv.org This effect is stereospecific, with Silybin A, the diastereomer of Silybin B, showing more potent activity in reducing triglyceride levels. biorxiv.org In studies on non-alcoholic fatty liver disease (NAFLD) models, silybin treatment was observed to decrease glucose uptake and lipid peroxidation in liver cells. elsevier.eselsevier.es It also enhanced lipolysis and inhibited gluconeogenesis in rat models. elsevier.es

Regarding carbohydrate metabolism, silybin has demonstrated the ability to improve parameters related to insulin resistance. elsevier.es In diabetic patients with alcoholic liver disease, a silybin formulation significantly reduced fasting glucose levels. wjgnet.com The use of this compound in metabolic flux analysis allows researchers to track the incorporation of labeled atoms from substrates into various metabolites, providing a dynamic view of how silybin alters these pathways in real-time.

Metabolic ParameterObserved Effect of Silybin/Silibinin (B1684548)Model SystemReference
Biliary CholesterolReducedRats and Humans nih.gov
Serum TriglyceridesReducedRats with non-alcoholic fatty liver disease elsevier.es
Fasting GlucoseReducedDiabetic patients with alcoholic liver disease wjgnet.com
Glucose UptakeDecreasedHepG2 Liver Cells elsevier.es
Lipid PeroxidationDecreasedHepG2 Liver Cells elsevier.es
GluconeogenesisInhibitedRats with non-alcoholic fatty liver disease elsevier.es
LipolysisEnhancedRats with non-alcoholic fatty liver disease elsevier.es

Analysis of Metabolic Reprogramming in Cellular Models

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation, a phenomenon that has become a key target for therapeutic intervention. Silybin has been identified as a compound capable of inducing metabolic reprogramming in various cancer models. frontiersin.orgnih.govnih.gov this compound is an essential tool for dissecting these complex metabolic shifts. By using stable isotope tracing, researchers can map the flow of nutrients like glucose and glutamine through central carbon metabolism, revealing how silybin alters these networks to inhibit cancer cell growth. thno.org

Studies on pancreatic cancer cells have shown that silibinin treatment induces global metabolic reprogramming. nih.gov It reduces the glycolytic activity of cancer cells and diminishes the expression of c-MYC, a master regulator of cancer metabolism. nih.gov This silibinin-induced metabolic shift effectively inhibits pancreatic cancer cell proliferation. frontiersin.orgnih.gov The mechanism often involves the modulation of key signaling pathways that control metabolism, such as the PI3K/Akt and MAPK pathways. nih.gov In prostate cancer, silibinin has been shown to inhibit aberrant lipid metabolism, which is crucial for cancer cell proliferation and the development of androgen independence. oncotarget.com

The use of this compound in such studies allows for precise quantification of changes in metabolic flux. For example, by culturing cells with ¹³C-labeled glucose or glutamine and treating them with silybin, the distribution of the ¹³C label in downstream metabolites can be measured using mass spectrometry. Comparing these patterns to those in untreated cells reveals specific enzymatic steps or pathways that are modulated by the compound. This level of detail is critical for understanding the precise mechanisms of metabolic reprogramming and for the development of targeted cancer therapies.

FindingEffect of Silybin/SilibininCellular/Animal ModelReference
Pancreatic Cancer GrowthInhibited cell growth in a dose-dependent mannerPancreatic Cancer Cell Lines nih.gov
Glycolytic ActivityReducedPancreatic Cancer Cells nih.gov
c-MYC ExpressionDiminishedPancreatic Cancer Cells nih.gov
Tumor Growth (in vivo)Reduced tumor growth and proliferationOrthotopic Mouse Model of Pancreatic Cancer nih.gov
Signaling PathwaysInhibits PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathwaysVarious Cancer Models nih.gov

Mechanistic Investigations of Silybin B in Preclinical Models

Cellular and Molecular Signaling Pathway Modulation

Silybin (B1146174) B exerts its biological effects by interacting with numerous signaling cascades that are fundamental to cellular homeostasis, proliferation, and survival. Its ability to intervene in these pathways underscores its potential as a modulator of cellular responses in various pathological conditions.

Preclinical studies have consistently demonstrated that Silybin B can induce cell cycle arrest, a critical mechanism for controlling cell proliferation. nih.govfrontiersin.org This effect is achieved through the modulation of key regulatory proteins, particularly cyclins and cyclin-dependent kinases (CDKs), which govern the progression of cells through the different phases of the cell cycle. oup.compatsnap.com

Research in human colon carcinoma HT-29 cells showed that treatment with silibinin (B1684548) (a mixture of Silybin A and Silybin B) leads to a G0/G1 phase arrest. nih.gov This arrest is associated with a significant upregulation of the CDK inhibitors (CDKIs) Kip1/p27 and Cip1/p21 at both the protein and mRNA levels. nih.gov Concurrently, Silybin B treatment results in a marked decrease in the protein levels of CDK2 and CDK4, as well as their regulatory partners, cyclin E and cyclin D1. nih.govnih.gov This reduction in the formation and activity of CDK-cyclin complexes prevents the phosphorylation of the retinoblastoma protein (pRb), thereby halting the cell cycle in the G1 phase. nih.gov In some models, such as cervical and colon cancer cells, a G2/M arrest has also been observed, which is linked to decreased levels of cdc25C, cdc2/p34, and cyclin B1. frontiersin.orgnih.gov

Cell Line/ModelEffect on Cell CycleKey Molecular ChangesReference
Human Colon Carcinoma (HT-29)G0/G1 and G2/M Arrest↑ Kip1/p27, ↑ Cip1/p21; ↓ CDK2, ↓ CDK4, ↓ Cyclin D1, ↓ Cyclin E, ↓ cdc25C, ↓ cdc2/p34, ↓ Cyclin B1 nih.gov
Human Prostate Cancer (LNCaP, 22Rv1)G1 Arrest↓ Cyclin D1, ↓ Cyclin D3, ↓ Cyclin E, ↓ Cyclin A; ↓ CDK2, ↓ CDK4; ↑ p21, ↑ p27 oup.com
Human Pancreatic Cancer (AsPC-1)G1 ArrestDecrease in S phase population nih.gov
Human Cervical Cancer (HeLa, SiHa)G2/M ArrestModulation of Cyclin B1/CDK1 complex frontiersin.org

Silybin B has been shown to induce programmed cell death, or apoptosis, in various preclinical cancer models. nih.govoup.com This is a crucial anti-cancer mechanism that involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. researchgate.netnih.gov

The intrinsic pathway is triggered by internal cellular stress and converges on the mitochondria. Silybin B modulates the balance of the Bcl-2 family of proteins, which are critical regulators of this pathway. It has been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while increasing the expression of pro-apoptotic proteins such as Bax. nih.govnih.gov This shift leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. oup.comwjgnet.comnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Recent studies have shown that Silybin B can significantly upregulate the expression of Death Receptor 5 (DR5). nih.gov This upregulation enhances the cell's sensitivity to apoptosis, leading to the activation of the initiator caspase-8, which then activates downstream executioner caspases. nih.gov The ability of Silybin B to activate both pathways demonstrates a dual mechanism for inducing apoptosis. researchgate.net

Apoptotic PathwayKey Molecular Events Modulated by Silybin BReference
Intrinsic (Mitochondrial) ↓ Bcl-2, ↓ Mcl-1, ↓ Survivin; ↑ Bax; Activation of Caspase-9, Activation of Caspase-3 oup.comresearchgate.netnih.govwjgnet.com
Extrinsic (Death Receptor) ↑ Death Receptor 5 (DR5), ↑ Fas Ligand (FasL); Activation of Caspase-8 researchgate.netnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising ERK, JNK, and p38—are crucial signaling cascades that regulate cell proliferation, differentiation, and stress responses. aacrjournals.org Silybin B's interaction with the MAPK pathway is complex and appears to be context-dependent. In some cancer models, such as UVB-induced skin tumorigenesis, Silybin B treatment leads to a strong increase in the phosphorylation (activation) of ERK1/2, JNK1/2, and p38 in tumor samples, suggesting this activation contributes to its pro-apoptotic efficacy. aacrjournals.org Conversely, in other contexts, it has been shown to inhibit the ASK1-p38 MAPK pathway to counteract oxidative stress-induced liver damage.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. wjgnet.comnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Preclinical studies have shown that Silybin B can effectively inhibit the NF-κB signaling pathway. nih.gov The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα. wjgnet.comnih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and anti-apoptotic genes.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Silybin B is a known activator of this pathway. nih.govmiloa.eu By promoting the dissociation of Nrf2 from its inhibitor, Keap1, Silybin B allows Nrf2 to translocate to the nucleus. researchgate.netresearchgate.net There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme-oxygenase-1 (HO-1), glutathione (B108866) peroxidase (GPx), and catalase (CAT). researchgate.netnih.govnih.gov This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS). nih.govresearchgate.net

The Farnesyl X Receptor (FXR) is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. core.ac.uk Studies have identified Silybin B as an agonist of FXR. core.ac.ukresearchgate.net Gene reporter assays have demonstrated that Silybin B activates FXR transactivity in a dose-dependent manner. core.ac.uk This activation leads to the regulation of FXR target genes, suggesting a mechanism by which Silybin B can influence metabolic homeostasis. core.ac.ukresearchgate.net

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. nih.govnih.gov Aberrant activation of this pathway is a hallmark of many cancers. Silybin B has been shown to be an inhibitor of this pathway. aacrjournals.orgresearchgate.net It can impede the PI3K activity, which in turn prevents the phosphorylation and activation of Akt. nih.govaacrjournals.org Downregulation of the PI3K/Akt pathway by Silybin B contributes to its anti-proliferative and pro-apoptotic effects. researchgate.netescholarship.org

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis. nih.gov Silybin B is a direct inhibitor of STAT3 activation. nih.govresearchgate.net It has been shown to prevent the phosphorylation of STAT3, which is necessary for its dimerization, nuclear translocation, and DNA binding. nih.govresearchgate.net By inhibiting STAT3, Silybin B can downregulate the expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL, Cyclin D1, and survivin. nih.gov The combination of Silybin B with other agents has been shown to suppress the STAT3/ERK/AKT pathways synergistically. nih.gov

Signaling PathwayEffect of Silybin BKey Downstream ConsequencesReference
PI3K/Akt Inhibition↓ Akt phosphorylation, ↓ Cell survival and proliferation nih.govaacrjournals.orgresearchgate.net
STAT3 Inhibition of phosphorylation↓ STAT3 nuclear translocation, ↓ Expression of target genes (e.g., Bcl-xL, Cyclin D1) nih.govnih.govresearchgate.net
NF-κB Inhibition of activation↓ IκBα degradation, ↓ NF-κB nuclear translocation, ↓ Inflammation wjgnet.comnih.govnih.gov
Nrf2 Activation↑ Nrf2 nuclear translocation, ↑ Expression of antioxidant enzymes (HO-1, GPx) nih.govresearchgate.netnih.gov
FXR Activation (Agonist)↑ FXR transactivity, Regulation of metabolic genes core.ac.ukresearchgate.netresearchgate.net

Studies on Oxidative Stress Mechanisms

Silybin B demonstrates potent antioxidant activity through multiple mechanisms. patsnap.com It acts as a direct free radical scavenger, neutralizing harmful reactive oxygen species (ROS). researchgate.net Beyond direct scavenging, a significant part of its antioxidant effect is mediated by the activation of the Nrf2 signaling pathway, as detailed previously. nih.govmiloa.eu

In preclinical models of non-alcoholic steatohepatitis (NASH), Silybin B treatment has been shown to significantly increase the hepatic activities of key antioxidant enzymes, including catalase (CAT), glutathione peroxidase (GSH-Px), and heme-oxygenase-1 (HO-1). nih.gov Simultaneously, it reduces the activity and expression of pro-oxidant enzymes like CYP2E1 and CYP4A, which are sources of oxidative stress in the liver. nih.gov This dual action—enhancing the antioxidant defense system while suppressing ROS-generating sources—allows Silybin B to effectively alleviate oxidative stress and protect cells from oxidative damage. nih.govnih.gov

Direct Free Radical Scavenging Capabilities

Silybin B, a primary flavonolignan component of silymarin (B1681676), demonstrates significant direct free radical scavenging capabilities through multiple mechanisms. nih.govupol.cz Its antioxidant properties are attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize reactive free radicals. researchgate.net The principal mechanisms identified for its scavenging activity include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). researchgate.netresearchgate.net

Research has shown that for silybin derivatives, the HAT mechanism is highly effective. researchgate.net However, in the absence of a 2,3 double bond in its structure, secondary mechanisms like electron transfer and the formation of adducts with radicals become more predominant. upol.cz Pulse radiolysis studies have been employed to measure the rate constants of silybin's reactions with various oxidizing free radicals, including hydroxyl, azide, and carbonate radicals, confirming its potent scavenging capacity. nih.gov The antioxidant activity is often quantified using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. upol.cz Studies comparing the components of silymarin found that while taxifolin (B1681242) was the most potent radical scavenger, silybin isomers also demonstrated activity. nih.gov Theoretical studies using density functional theory have further elucidated the electronic properties of silybin, confirming its capacity as an electron donor and supporting the experimental findings of its free radical scavenging action. researchgate.net

Inhibition of Reactive Oxygen Species (ROS)-Generating Enzymes

Beyond direct scavenging, Silybin B contributes to the reduction of oxidative stress by inhibiting enzymes responsible for the generation of reactive oxygen species (ROS). Key enzymes modulated by silybin include NADPH oxidase and xanthine (B1682287) oxidase.

The NADPH oxidase complex is a critical source of superoxide (B77818) radicals in various physiological and pathological processes. nih.govmdpi.com Silybin and its derivatives have been shown to inhibit NADPH oxidase activity in a concentration-dependent manner. nih.govmdpi.com For instance, in a model of diabetic nephropathy, silybin completely blocked the high glucose-induced increase in intracellular superoxide production and NADPH oxidase activity in podocytes. nih.gov This inhibitory effect helps to mitigate cellular damage initiated by excessive ROS production.

Xanthine oxidase, another significant ROS-producing enzyme, catalyzes the conversion of hypoxanthine (B114508) to uric acid, generating superoxide and hydrogen peroxide in the process. nih.gov Silybin has been identified as an inhibitor of this enzyme, thereby reducing the production of these harmful radicals. nih.gov By targeting these specific enzymatic sources of ROS, silybin provides a targeted approach to controlling oxidative stress within the cellular environment.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GSH Peroxidase, Catalase)

Silybin B also exerts its antioxidant effects indirectly by bolstering the body's own defense systems. It has been shown to enhance the activity and expression of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH Peroxidase), and catalase. nih.govnih.gov These enzymes are crucial for detoxifying reactive oxygen species.

Studies have demonstrated that treatment with silymarin or its components can reverse the reduction in antioxidant enzyme activities caused by oxidative insults. nih.gov For example, in erythrocytes exposed to hydrogen peroxide, silymarin treatment restored the activities of SOD, catalase, and glutathione peroxidase to near-normal levels. nih.gov In patients with non-alcoholic steatohepatitis, long-term treatment with silybin was found to stimulate catalase activity in endothelial cells, suggesting a role in protecting against endothelial dysfunction. nih.gov Similarly, in animal models of toxicity, silybin administration helped maintain the activity of these crucial enzymes, preserving the cellular antioxidant defenses. mdpi.com In vitro studies on lymphocytes and erythrocytes also showed that silymarin markedly increased both the expression and activity of SOD. nih.gov This upregulation of the endogenous antioxidant shield is a key mechanism of silybin's protective effects. nih.govmdpi.com

Interactions with Biological Macromolecules and Enzymes

Inhibition of Amyloid-β Aggregation and Fibril Formation

In the context of neurodegenerative diseases such as Alzheimer's, Silybin B has been identified as a potent inhibitor of amyloid-β (Aβ) peptide aggregation and fibril formation. nih.govresearchgate.net The accumulation of Aβ into toxic plaques is a central event in the pathology of Alzheimer's disease. nih.gov

Biophysical and computational studies have revealed that silybin can directly interact with the Aβ peptide. nih.govnih.gov Specifically, silybin B has been shown to be more effective than its diastereomer, silybin A, in halting the growth of small, toxic protofibrils. nih.govcnr.it Instead of allowing the formation of mature fibrils, silybin B promotes the formation of large, amorphous, and less toxic aggregates. nih.gov Molecular dynamics simulations suggest that silybin B interacts primarily with the C-terminal hydrophobic segment of the Aβ peptide, which keeps the peptide in a predominantly unstructured conformation and prevents it from self-assembling into ordered fibrils. nih.gov This anti-amyloidogenic activity, demonstrated in a dose-dependent manner through Thioflavin T (ThT) assays and electron microscopy, highlights silybin B as a promising therapeutic agent for neurodegenerative conditions. nih.govnih.gov

Activation of DNA Damage Repair Pathways (e.g., ATR)

Silybin B has been shown to modulate cellular responses to DNA damage, a critical factor in preventing mutagenesis and maintaining genomic stability. Research indicates that silybin can enhance the repair of DNA lesions, particularly those induced by ultraviolet (UV) radiation. nih.gov

One key mechanism involves the activation of the nucleotide excision repair (NER) pathway. nih.gov Studies in human dermal fibroblasts have shown that post-UVB treatment with silibinin (a mixture of silybin A and silybin B) accelerates the repair of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a major form of UVB-induced DNA damage. nih.gov This is achieved by upregulating the expression of key NER proteins such as XPA, XPB, XPC, and XPG. nih.gov This process appears to be dependent on the tumor suppressor protein p53, as silibinin also increases the expression of p53 and its downstream target GADD45α, a crucial regulator of the NER pathway. nih.gov In contrast, some studies in cancer cells have suggested that silibinin can impair certain DNA repair pathways, such as the ATM-Chk2 and ATR-Chk1 signaling, which contributes to its radiosensitizing effects in cancer therapy. researchgate.net However, in the context of protecting normal cells, evidence points towards an activation of protective DNA repair mechanisms. nih.govnih.gov

Modulation of Cytochrome P450 Enzyme Activity (e.g., CYP2C9, CYP3A4)

Silybin B is a significant modulator of cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast array of drugs and endogenous compounds. researchgate.netnih.gov In vitro studies have consistently identified Silybin B as a potent inhibitor of several CYP isoforms, most notably CYP2C9 and CYP3A4. nih.govmdpi.com

The inhibition of these enzymes is a critical consideration due to the potential for drug-drug interactions. semanticscholar.orgdoi.org Research using human liver microsomes has shown that silybin B is a more potent inhibitor of CYP2C9 than its isomer, silybin A. nih.govnih.gov The inhibition can be mechanism-based, meaning it is time- and NADPH-dependent, leading to an inactivation of the enzyme. researchgate.netsemanticscholar.org For CYP2C9, kinetic studies have determined inhibitory constant (Kᵢ) values in the low micromolar range. researchgate.netnih.gov Similarly, CYP3A4 activity is also inactivated by silybin in a mechanism-based manner. researchgate.netsemanticscholar.org The potency of this inhibition raises the possibility that co-administration of silybin with drugs metabolized by these enzymes could lead to altered pharmacokinetics and potential adverse effects. mdpi.comdoi.org

Inhibition of Human Cytochrome P450 Isoforms by Silybin
CYP IsoformInhibitorParameterValue (µM)Reference
CYP2C9Silybin BIC₅₀8.2 nih.gov
CYP2C9Silybin AIC₅₀18 nih.gov
CYP2C9SilybinKᵢ5 researchgate.net
CYP3A4SilybinKᵢ32 researchgate.net
CYP3A4SilybinIC₅₀49.8 researchgate.net

Inhibition of Histone Deacetylase (HDAC) Activity

Preclinical studies have indicated that silybin, a major bioactive constituent of silymarin, can modulate epigenetic events through the inhibition of histone deacetylase (HDAC) activity. Research has shown that treatment with silybin is associated with a reduction in the activity of HDACs. nestronics.ca This inhibition leads to an increase in histone acetyltransferase (HAT) activity. nestronics.ca Specifically, silybin treatment has been observed to decrease the levels of several class I HDAC proteins, including HDAC1, HDAC2, and HDAC3. nestronics.ca HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes in cancer cells. nestronics.ca By inhibiting these enzymes, silybin can influence gene expression, potentially reversing the aberrant gene silencing observed in various diseases. nestronics.ca This mechanism is a key area of investigation for understanding silybin's broader anticancer activities.

Impact on Tyrosinase Activity

Silybin has been investigated for its effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. Studies have reported that silybin exhibits inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase. nih.govnih.gov However, its potency is considered moderate, with one study reporting an IC50 value greater than 500 μM. nih.govkribb.re.krresearchgate.net In contrast, other flavonolignans isolated from milk thistle, such as isosilybin (B7881680) A, isosilybin B, silychristin (B192383) A, and silydianin, have demonstrated significantly more potent inhibition of both monophenolase (IC50 = 1.7–7.6 µM) and diphenolase (IC50 = 12.1–44.9 µM) activities. nih.govresearchgate.net

Kinetic studies have characterized silybin as a mixed-type I inhibitor of tyrosinase. nih.govnih.gov Further research has explored the potential of modifying silybin's structure to enhance its tyrosinase inhibitory activity. For instance, derivatives of silybin produced through γ-irradiation, such as isosilandrin and 2,3-dehydrosilybin (B1234275), have shown more potent inhibition than the parent compound. nih.govkribb.re.kr Molecular docking simulations have also been employed to analyze the binding affinity of silybin and its derivatives to the active site of tyrosinase, providing insights into the mechanism of inhibition. nih.govkribb.re.krresearchgate.net

CompoundTyrosinase Inhibition (IC50)Source
Silybin (Silibinin)> 500 μM nih.govkribb.re.kr
Isosilandrin274.6 μM nih.govkribb.re.kr
2,3-dehydrosilybin109.5 μM nih.govkribb.re.kr
Isosilybin A1.7-7.6 µM (monophenolase) nih.govresearchgate.net
Isosilybin B1.7-7.6 µM (monophenolase) nih.govresearchgate.net

Angiogenesis and Metastasis Inhibition Research

Silybin has demonstrated significant anti-metastatic and anti-angiogenic properties in numerous preclinical models. nih.govnih.gov Its efficacy is attributed to its ability to target multiple signaling molecules and pathways involved in tumor progression, invasion, and the formation of new blood vessels. nih.govresearchgate.net

Targeting Vascular Endothelial Growth Factor (VEGF) and its Receptors

A key mechanism in silybin's anti-angiogenic activity is its ability to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov Hypoxia, a common feature in solid tumors, activates the HIF-1α/VEGF pathway, which is crucial for tumor angiogenesis. nih.gov Studies have shown that silybin can suppress the secretion of VEGF from cancer cells under hypoxic conditions. nih.govnih.gov This inhibition is not typically at the level of VEGF mRNA expression but rather through the repression of signaling pathways that control HIF-1α protein accumulation and VEGF translation, such as the PI-3K/Akt/mTOR pathway. nih.gov By downregulating the HIF-1α/VEGF axis, silybin effectively inhibits the growth and angiogenesis of tumors. nih.gov In computational studies, silybin has shown a strong binding affinity for VEGFA, suggesting it may directly target this protein to interfere with angiogenesis pathways. nih.gov Preclinical in vivo models have confirmed that silybin administration can decrease angiogenesis in tumor tissues. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs) and Urokinase-type Plasminogen Activator (uPA)

The degradation of the extracellular matrix (ECM) is a critical step in cancer cell invasion and metastasis, a process mediated by enzymes like matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator (uPA) system. nih.govimrpress.com Preclinical research has consistently shown that silybin can inhibit the activity and expression of key MMPs, particularly the gelatinases MMP-2 and MMP-9. nih.govresearchgate.netnih.govimrpress.comnih.gov

In various cancer cell lines, including lung, gastric, and fibrosarcoma cells, silybin treatment has resulted in a dose- and time-dependent decrease in the expression and activation of MMP-2 and MMP-9. nih.govresearchgate.netnih.gov This inhibition occurs at the transcriptional level. nih.gov Silybin has also been shown to suppress the expression of uPA, another critical enzyme in tumor invasion. nestronics.canih.gov Concurrently, silybin can enhance the expression of the tissue inhibitor of metalloproteinase-2 (TIMP-2), further contributing to the net decrease in proteolytic activity. nih.gov The modulation of these enzymes by silybin is often linked to its ability to interfere with upstream signaling pathways, such as the MAPK pathway. nih.gov

Target EnzymeEffect of SilybinCell Line ModelSource
MMP-2Decreased expression/activityA549 (Lung), HT1080 (Fibrosarcoma), LoVo (Colon) nih.govimrpress.comacs.org
MMP-9Decreased expression/activitySNU216 (Gastric), HT1080 (Fibrosarcoma) nih.govimrpress.com
uPA (urokinase-type Plasminogen Activator)Decreased expressionA549 (Lung), Neuroblastoma cells nestronics.canih.gov
TIMP-2Enhanced expressionA549 (Lung) nih.gov

Receptor Interactions and Ligand Binding Studies

Silybin's anticancer effects are also mediated through its interaction with various cell surface receptors and the subsequent modulation of their signaling pathways. A notable target is the epidermal growth factor receptor (EGFR), also known as erbB1. In advanced human prostate carcinoma cells, silybin has been shown to inhibit the binding of its ligand, epidermal growth factor (EGF), to the erbB1 receptor. nih.gov This competitive interaction leads to a reduction in ligand internalization and subsequent inhibition of receptor activation and downstream signaling molecules like ERK1/2. nih.gov Molecular modeling suggests that silybin's lipophilic nature facilitates its interaction with the lipid-rich plasma membrane, allowing it to compete with the EGF-erbB1 binding. nih.gov

Beyond EGFR, silybin has been found to interact with other key receptors involved in cancer progression. It can upregulate Death Receptors 4 and 5, thereby sensitizing cancer cells to TRAIL-induced apoptosis. nih.gov Silybin has also been shown to decrease the expression of CD44, a transmembrane receptor for hyaluronan that plays a role in cancer cell survival and migration. nih.gov Furthermore, research indicates that silybin can inhibit Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein, suggesting a potential role in modulating anti-tumor immunity. nih.gov In the context of the Wnt/β-catenin pathway, silybin has been shown to stabilize β-catenin, suggesting it can induce the expression of proteins within this critical signaling pathway. acs.orgacs.org

Estrogenic Receptor Interactions and Implications

Preclinical studies have revealed that Silybin B possesses phytoestrogenic properties, primarily through its interaction with estrogen receptors (ERs). This interaction is stereoselective, with Silybin B being the diastereomer largely responsible for the estrogenic effects observed with the silymarin complex. researchgate.net The structural similarity between silybin and estradiol (B170435) is thought to underlie its ability to bind to these nuclear receptors. researchgate.net

Research indicates that Silybin B is a selective estrogen receptor beta (ERβ) agonist. nih.govresearchgate.net In various experimental models, the binding and activation of ERβ by silybin and its derivatives have been linked to a range of physiological responses. For instance, in T lymphocytes from both male and female healthy donors, silibinin (a mixture of Silybin A and B) was found to upregulate the expression of ERβ. nih.gov The subsequent activation of this receptor by silibinin led to an antiproliferative effect and induced apoptosis. nih.gov Furthermore, this ERβ-mediated action resulted in a decrease in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The neuroprotective effects of silymarin have also been associated with its estrogen-like activity and its capacity to bind and activate ERβ. researchgate.net Some studies suggest that the neuroprotective potential of silibinin against amyloid-beta induced toxicity involves the ER/PI3K/AKT signaling pathway. researchgate.net In contrast to its agonistic effects on ERβ, Silybin B shows little to no activity at the estrogen receptor alpha (ERα), or in some contexts, may even act as an antagonist. researchgate.net This selectivity for ERβ is significant, as ERβ activation is often associated with anti-inflammatory and anti-proliferative outcomes, whereas ERα activation is linked to the proliferative effects of estrogen in tissues like the uterus and breast.

Model SystemKey FindingsImplicationsCitation
Human T lymphocytesSilibinin upregulates ERβ expression and acts as an agonist.Induces apoptosis, inhibits proliferation, and reduces pro-inflammatory cytokine (IL-17, TNF-α) production. nih.gov
In vitro reporter gene assaysSilybin B is primarily responsible for the partial ER-mediated activity of silymarin.Highlights the stereospecificity of estrogenic activity among silymarin constituents. researchgate.net
Ovariectomized rat modelSilymarin acts as a selective ERβ agonist, showing estrogenic effects in bone but not in the uterus.Suggests potential for use in conditions like osteoporosis without the adverse effects associated with ERα activation. researchgate.net
Preclinical cancer modelsSilibinin demonstrates anti-tumor effects in diffuse large B-cell lymphoma and cardioprotective activity, potentially mediated by ERβ.Suggests a therapeutic potential for silibinin in cancer treatment and in mitigating chemotherapy-related cardiotoxicity. iiarjournals.org

Modulation of Drug Transporters (e.g., P-glycoprotein)

Silybin B has been shown to interact with and modulate the activity of various drug transporters, which can have significant implications for its own bioavailability and for potential drug-drug interactions. A key family of transporters affected by Silybin B is the ATP-binding cassette (ABC) superfamily, which includes P-glycoprotein (P-gp, or ABCB1).

P-glycoprotein is an efflux pump that actively transports a wide range of xenobiotics out of cells, thereby limiting their absorption and distribution. Preclinical studies have consistently identified silymarin and its components, including silybin, as inhibitors of P-gp. nih.govresearchgate.net This inhibition of P-gp-mediated efflux can potentially enhance the bioavailability of co-administered drugs that are P-gp substrates. researchgate.net In the context of cancer therapy, the inhibition of P-gp by silybin has been investigated as a strategy to overcome multidrug resistance (MDR) in cancer cells that overexpress this transporter. mdpi.com It has been suggested that silybin may act synergistically with certain chemotherapeutic agents by inhibiting P-gp and another ABC transporter, multidrug resistance-associated protein-1 (MRP1 or ABCC1). mdpi.com

Beyond P-gp and MRP1, research has shown that Silybin B also interacts with other transporters. It has been identified as an inhibitor of the breast cancer resistance protein (BCRP or ABCG2) and the multidrug resistance-associated protein 2 (MRP2 or ABCC2), which are also major efflux transporters for silybin itself. nih.gov This suggests that the bioavailability of Silybin B is, in part, limited by its own transport out of cells by these proteins.

In addition to efflux transporters, Silybin B has been found to inhibit uptake transporters, specifically the Organic Anion-Transporting Polypeptides (OATPs). A study demonstrated that both Silybin A and Silybin B inhibit OATP1B1, OATP1B3, and OATP2B1, which are primarily expressed in the liver and play a crucial role in the hepatic uptake of endogenous compounds and drugs. nih.gov The IC50 values for Silybin B were 8.5 µM for OATP1B1, 5.0 µM for OATP1B3, and 0.8 µM for OATP2B1. nih.gov

TransporterEffect of Silybin BModel SystemPotential ImplicationsCitation
P-glycoprotein (P-gp/ABCB1)InhibitionIn vitro and in vivo modelsIncreased bioavailability of P-gp substrates; potential to reverse multidrug resistance in cancer. nih.govresearchgate.netmdpi.com
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)InhibitionMultidrug-resistant small cell lung cancer cellsSynergistic effects with chemotherapeutics in resistant cancer cells. mdpi.com
Breast Cancer Resistance Protein (BCRP/ABCG2)InhibitionTransporter-overexpressing cell linesMay enhance the absorption and activity of silybin and other BCRP substrates. nih.gov
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)InhibitionTransporter-overexpressing cell lines and MRP2-deficient ratsA major efflux transporter for silybin; inhibition could increase its bioavailability. nih.gov
Organic Anion-Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1)InhibitionCell lines stably expressing these transportersPotential for drug-drug interactions with OATP substrates, affecting their hepatic uptake. nih.gov

Preclinical Biological Activity of Silybin B and Its Analogues

In Vitro Studies on Cellular Models

Silybin (B1146174), a major bioactive constituent of silymarin (B1681676) extracted from milk thistle, is a mixture of two diastereomers: Silybin A and Silybin B. frontiersin.orgaacrjournals.org Extensive in vitro research has been conducted to elucidate the biological activities of silybin and its analogues across a variety of cell lines, revealing its pleiotropic effects. frontiersin.org

Investigations in Hepatocellular Carcinoma Cell Lines

Silybin has demonstrated significant anti-cancer effects in several human hepatocellular carcinoma (HCC) cell lines, including HepG2, Hep3B, Huh7, and PLC/PRF/5. researchgate.net The compound effectively inhibits cell growth and induces apoptosis. nih.gov Mechanistic studies have revealed that silybin's action in HCC cells involves multiple pathways.

In Huh7 cells, silybin treatment led to an upregulation of p21/CDK4 and p27/CDK4 complexes, which in turn caused a decrease in Rb-phosphorylation and the E2F1/DP1 complex, contributing to cell cycle arrest. researchgate.net Apoptosis in these cells was associated with the downregulation of survivin and upregulation of activated caspase-3 and -9. researchgate.net Furthermore, silybin was found to increase the activity of PTEN, leading to decreased phosphorylation of Akt, indicating the involvement of the PTEN/PI3K/Akt signaling pathway. researchgate.net It has also been observed to increase the acetylation of histones H3 and H4, suggesting a role in epigenetic regulation. researchgate.net

In both HepG2 and Hep3B cells, silybin caused a G1 phase arrest, and in Hep3B, a G2-M arrest was also observed. nih.gov This was accompanied by an induction of Kip1/p27 and a decrease in the levels of cyclin D1, cyclin D3, cyclin E, cyclin-dependent kinase (CDK)-2, and CDK4. nih.gov The compound also strongly inhibited the kinase activity of CDK2, CDK4, and CDC2 in these cell lines. nih.gov A derivative of silybin, 3,5,7,20,23-penta-O-acetyl-2,3-dehydrosilybin, was found to be more potent than the parent compound in inducing cytotoxicity in HepG2, Hep3B, and Huh7 cells, causing S-phase cell cycle arrest and apoptosis. biorxiv.org

Summary of Silybin's Effects on Hepatocellular Carcinoma Cell Lines
Cell LineEffectMechanism of ActionReference
HepG2, Hep3B, Huh7, PLC/PRF/5Growth inhibition, ApoptosisModulation of cell cycle regulators (p21, p27, cyclins, CDKs), PTEN/PI3K/Akt pathway, Histone acetylation, Caspase activation researchgate.netnih.gov
Huh7Anti-angiogenic effectsDown-regulation of MMP2 and CD34 researchgate.net
HepG2, Hep3B, Huh7Cytotoxicity, S-phase arrest, Apoptosis(3,5,7,20,23-penta-O-acetyl-2,3-dehydrosilybin) biorxiv.org

Effects on Prostate Adenocarcinoma and Breast Carcinoma Cells

Silybin has shown significant antiproliferative and pro-apoptotic effects in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU145) human prostate cancer cells. nih.gov In LNCaP cells, silybin induces a G1 growth arrest and promotes cellular differentiation with minimal apoptosis by reducing the levels of cyclin D1, CDK4, and CDK6, while increasing p21Cip1 and p27Kip1. aacrjournals.org It also inhibits the activation of nuclear factor kappa B (NF-κB) in DU145 cells. aacrjournals.org Studies comparing the pure diastereomers have shown that isosilybin (B7881680) B is a more potent inhibitor of cell growth and prostate-specific antigen secretion in LNCaP cells compared to silybin A, silybin B, or isosilybin A. aacrjournals.org

In breast cancer cells, silybin has demonstrated efficacy in both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) lines. frontiersin.org Treatment with silybin leads to an increase in cell death in both monolayer and spheroid cultures of these cells. frontiersin.org It has been shown to reduce the viability of mammospheres derived from MCF-7, MDA-MB-231, and MDA-MB-468 cells in a dose-dependent manner. nih.gov The anti-proliferative effects are associated with the induction of differentiation and apoptosis. nih.gov

Summary of Silybin's Effects on Prostate and Breast Cancer Cell Lines
Cancer TypeCell LineEffectMechanism of ActionReference
ProstateLNCaP, PC-3, DU145Growth inhibition, G1 arrest, DifferentiationModulation of CDKs and cyclins, Induction of p21 and p27, NF-κB inhibition nih.govaacrjournals.org
BreastMCF-7, MDA-MB-231, MDA-MB-468Reduced viability, Proliferation inhibition, Apoptosis, DifferentiationTargets cancer stem cell-like properties frontiersin.orgnih.gov

Activity in Pancreatic, Colon, and Lung Cancer Cells

The anti-cancer properties of silybin extend to pancreatic, colon, and lung cancer cells. In pancreatic cancer cell lines such as BxPC-3 and PANC-1, silybin causes a dose- and time-dependent inhibition of cell growth. nih.gov It induces a strong G1 arrest and apoptosis in BxPC-3 cells, while the effect is more moderate in PANC-1 cells. nih.gov In AsPC-1 cells, silybin has been shown to induce G1 arrest and apoptosis through the activation of caspases-3, -8, and -9. researchgate.net

In colorectal cancer cell lines like HT-29 and LoVo, silybin inhibits cell growth in a dose- and time-dependent manner, causing G0/G1 and G2/M cell cycle arrest. nih.govupol.cz It also induces apoptosis, although this effect may be more pronounced at higher concentrations and after longer treatment durations. aacrjournals.orgnih.gov In LoVo cells, silybin has been found to inhibit cell invasion by down-regulating the expression of matrix metalloproteinase-2 (MMP-2) through the attenuation of activator protein-1 (AP-1) activity. acs.org Silybin B has been specifically shown to decrease the viability of the DLD-1 colorectal cancer cell line by inducing both apoptosis and autophagy. researchgate.net

In human lung adenocarcinoma A549 cells, silybin treatment results in a dose- and time-dependent inhibition of cell viability and induction of apoptosis. aacrjournals.org It also blocks cell adhesion and migration. aacrjournals.org The mechanism in these cells involves the downregulation of SIRT1 and subsequent upregulation of p53 acetylation. aacrjournals.org Further studies in non-small cell lung cancer (NSCLC) cells, including H1299 and LLC, have shown that silybin inhibits proliferation and induces G1-phase cell-cycle arrest by targeting the F-box protein Skp2, leading to the accumulation of its substrate p27. scienceopen.com

Summary of Silybin's Effects on Pancreatic, Colon, and Lung Cancer Cells
Cancer TypeCell LineEffectMechanism of ActionReference
PancreaticBxPC-3, PANC-1, AsPC-1Growth inhibition, Cell cycle arrest (G1), ApoptosisCaspase activation nih.govresearchgate.net
ColonHT-29, LoVo, DLD-1Growth inhibition, Cell cycle arrest (G0/G1, G2/M), Apoptosis, Autophagy, Invasion inhibitionMMP-2 downregulation via AP-1 nih.govupol.czacs.orgresearchgate.net
LungA549, H1299, LLCViability inhibition, Apoptosis, Adhesion/migration inhibition, G1 arrestSIRT1 downregulation, p53 acetylation, Skp2 targeting aacrjournals.orgscienceopen.com

Neuroprotective Effects in Neuronal Cell Lines

Silybin and its diastereomers have demonstrated neuroprotective properties in various in vitro models. In HT22 neuronal cells, both Silybin A and Silybin B were found to alleviate cisplatin-induced apoptosis and cell cycle arrest, with Silybin B being more effective. nih.gov The neuroprotective mechanism of Silybin B involves the activation of the ATR-mediated DNA damage repair pathway and inhibition of JNK/p38 MAPK signaling. nih.govmedchemexpress.com It has been shown to reduce neuronal DNA damage and apoptosis induced by cisplatin. medchemexpress.com

In C6 astrocytoma cells, silybin has been shown to attenuate lipopolysaccharide (LPS)-induced oxidative-nitrosative stress and inhibit astrocyte activation. nih.govresearchgate.net This suggests that silybin's neuroprotective effects are mediated, at least in part, by its ability to reduce oxidative damage and neuroinflammation. nih.govresearchgate.net

Summary of Silybin's Neuroprotective Effects
Cell LineInsultEffectMechanism of ActionReference
HT22CisplatinAlleviation of apoptosis and cell cycle arrestActivation of ATR-mediated DNA damage repair, Inhibition of JNK/p38 MAPK signaling nih.govmedchemexpress.com
C6 AstrocytomaLPSAttenuation of oxidative-nitrosative stress, Inhibition of astrocyte activationReduction of oxidative damage and neuroinflammation nih.govresearchgate.net

Impact on Renal Podocyte Injury Models

In cultured mouse podocytes, silybin has shown a protective effect against high glucose-induced injury. nih.gov Exposure of podocytes to high glucose increased intracellular superoxide (B77818) production, NADPH oxidase activity, and Nox4 expression, leading to apoptosis. nih.govresearchgate.net Silybin treatment effectively blocked these effects. nih.govresearchgate.net The mechanism involves the inhibition of NADPH oxidase activity, specifically downregulating both Nox4 and Nox1 isoforms, thereby reducing superoxide generation and preventing podocyte apoptosis. nih.gov These findings highlight the potential of silybin in protecting against diabetic nephropathy by directly targeting podocyte injury. nih.govresearchgate.net

Summary of Silybin's Effects on Renal Podocytes
Cell ModelInsultEffectMechanism of ActionReference
Mouse PodocytesHigh GlucosePrevention of apoptosis and oxidative stressInhibition of NADPH oxidase (Nox4 and Nox1) nih.govresearchgate.netresearchgate.net

Differentiation and Proliferation Studies in Various Cell Types

The effects of silybin on differentiation and proliferation have been observed in several other cell types. In a co-culture of endothelial cells and LoVo colon cancer cells, silybin was found to inhibit the differentiation, chemotaxis, and migration of endothelial cells. upol.cz It also decreased the secretion of vascular endothelial growth factor (VEGF). upol.cz

In a model of non-alcoholic steatohepatitis (NASH), silybin demonstrated the ability to inhibit the profibrogenic actions of platelet-derived growth factor (PDGF) in primary human hepatic stellate cells (HSCs), including reducing DNA synthesis, cell proliferation, and migration. mdpi.com It also reduced the TGF-β-induced synthesis of procollagen (B1174764) type I. nih.gov

Furthermore, silybin has been shown to modulate the immune response. In a co-culture system of dendritic cells (DCs) and T cells, silybin was found to inhibit Th1 and Th17 differentiation, an effect that was partially dependent on the DCs. frontiersin.org It has also been reported to promote T-cell activation and proliferation in some contexts. frontiersin.org

Summary of Silybin's Effects on Differentiation and Proliferation
Cell TypeModelEffectMechanism of ActionReference
Endothelial CellsCo-culture with LoVo cellsInhibition of differentiation, chemotaxis, and migrationDecreased VEGF secretion upol.cz
Hepatic Stellate CellsNASH modelInhibition of proliferation and migration, Reduced collagen synthesisInhibition of PDGF and TGF-β signaling mdpi.comnih.gov
T-cellsCo-culture with Dendritic CellsInhibition of Th1 and Th17 differentiationModulation of DC function frontiersin.org

In Vivo Animal Model Research

Silybin, composed of a nearly equal mixture of two diastereoisomers, Silybin A and Silybin B, is the primary active constituent of silymarin, an extract from milk thistle (Silybum marianum). scispace.comnih.gov Its therapeutic potential has been extensively investigated in a variety of in vivo animal models, revealing a broad spectrum of pharmacological activities. These preclinical studies form the foundation for understanding its mechanisms of action in complex biological systems.

Silybin has demonstrated significant hepatoprotective effects in various rodent models of NAFLD and NASH. In rats with high-fat diet-induced NAFLD, silybin treatment was found to improve insulin (B600854) resistance (IR) and stabilize mitochondrial membrane fluidity. elsevier.esscielo.br Studies using a methionine-choline-deficient (MCD) diet to induce NASH in mice showed that silybin administration significantly mitigated hepatic steatosis, inflammation, and fibrosis. nih.gov The therapeutic effects in these models are linked to several mechanisms, including the inhibition of hepatic stellate cell activation, reduction of apoptosis, and prevention of Mallory-Denk body formation. nih.gov

Furthermore, silybin has been shown to modulate the expression of genes involved in lipid metabolism. nih.gov For instance, in a high-fat diet model, a silybin-phosphatidylcholine complex improved liver steatosis and inflammation while decreasing lipid peroxidation and levels of plasma insulin and Tumor Necrosis Factor-α (TNF-α). elsevier.eselsevier.es In another NASH mouse model, silybin treatment inhibited the phosphorylation of JNK and reduced levels of Alanine transaminase (ALT), Aspartate transaminase (AST), and hepatic triglycerides by promoting the β-oxidation of fatty acids. elsevier.es It also effectively prevents visceral obesity and reduces visceral fat accumulation in rat models. mdpi.com The compound's efficacy is also attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the nuclear factor kappa B (NF-κB) signaling pathway, thereby reducing oxidative stress and inflammation in the liver. nih.gov

Animal ModelCompoundKey FindingsCitation
Rats with High-Fat Diet (HFD)-induced NAFLDSilybinImproved insulin resistance; stabilized mitochondrial membrane fluidity; upregulated adiponectin and down-regulated resistin. elsevier.esscielo.br
Rats with HFD-induced NASHSilibinin-phosphatidylcholine complexImproved liver steatosis and inflammation; decreased lipid peroxidation, plasma insulin, and TNF-α. elsevier.eselsevier.es
Mice with Methionine-Choline-Deficient (MCD) diet-induced NASHSilybinAlleviated hepatic steatosis, fibrosis, and inflammation; inhibited HSC activation and apoptosis; activated Nrf2 pathway and inhibited NF-κB pathway. nih.gov
Rats with T2DM-NAFLDLiposomal SilybinAlleviated insulin resistance and lipid metabolism issues; improved hepatic lipid accumulation, inflammation, and fibrosis via the AMPK/TGF-β1/Smad pathway. jst.go.jp

Silybin and its parent compound, silymarin, have shown beneficial effects in animal models of metabolic syndrome and insulin resistance. In high-fat diet-fed rats, silybin treatment improved insulin resistance, as demonstrated by a decrease in the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index and improvements in glucose and insulin tolerance tests. elsevier.eselsevier.esmdpi.com The mechanisms behind these effects include the enhancement of lipolysis through the up-regulation of adipose triglyceride lipase (B570770) and the inhibition of gluconeogenesis. elsevier.es

In obese diabetic mice, silybin was shown to decrease the HOMA-IR level. pan.olsztyn.pl Further studies in animal models revealed that silybin can ameliorate steatosis and insulin resistance by targeting the IRS-1/PI3K/Akt pathway. elsevier.es A silybin-phosphatidylcholine complex was also effective in reducing plasma insulin levels in rats on a high-fat liquid diet. elsevier.es In a gerbil model on a high-calorie diet, silybin administration reduced triglyceride levels and partially reversed liver steatosis. elsevier.es These findings suggest that silybin can address multiple facets of metabolic syndrome, including dyslipidemia and impaired glucose homeostasis. mdpi.commdpi.com

Animal ModelCompoundKey FindingsCitation
High-Fat Diet (HFD)-fed ratsSilybinImproved insulin resistance (decreased HOMA-IR); enhanced glucose and insulin tolerance. elsevier.eselsevier.eselsevier.es
Obese diabetic miceSilibinin (B1684548)Decreased HOMA-IR levels. pan.olsztyn.pl
HFD-fed miceSilibininAmeliorated steatosis and insulin resistance via the IRS-1/PI3K/Akt pathway. elsevier.es
Psammomys obesus on a high-calorie dietSilibininReduced triglyceride levels; improved hepatic metabolism and partially reversed liver steatosis. elsevier.es

The neuroprotective properties of silybin and silymarin have been documented in various animal models of neurological conditions, including Parkinson's disease, Alzheimer's disease, and cerebral ischemia. frontiersin.orgmdpi.com In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), silybin treatment reversed motor dysfunction in a dose-dependent manner. ijbcp.com This effect was associated with its antioxidant activity, which counteracted the oxidative damage caused by MPTP. ijbcp.com Histopathological analysis confirmed the cytoprotective effect of silybin in this model. ijbcp.com

Silymarin has been shown to suppress neuroinflammation and attenuate brain damage in models of cerebral ischemia. mdpi.com Its mechanisms of neuroprotection are multifaceted, involving the reduction of oxidative stress, inhibition of inflammatory cytokines, and modulation of cellular apoptosis machinery. frontiersin.orgfrontiersin.org Studies also suggest that silybin can inhibit lipopolysaccharide (LPS)-induced oxidative-nitrosative stress and astrocyte activation, which are implicated in neuroinflammation and neuronal death. researchgate.net Furthermore, in a C. elegans model expressing human amyloid-β, silybin B was identified as the most effective among four related flavonoids in counteracting proteotoxicity, suggesting its potential relevance for Alzheimer's disease. acs.org

Animal ModelCompoundKey FindingsCitation
MPTP-induced Parkinsonism in miceSilybinReversed motor dysfunction; exhibited antioxidant and cytoprotective effects. ijbcp.com
Rat model of Kainic Acid-induced excitotoxicitySilymarinPrevented neuronal damage, glial activation, and lipid peroxidation. mdpi.com
Rat model of cerebral ischemiaSilymarinSuppressed neuroinflammation and attenuated brain damage. mdpi.com
C. elegans model of Alzheimer's diseaseSilybin BShowed the most effective counteraction of amyloid-β proteotoxicity among tested analogues. acs.org

Preclinical studies have highlighted the potential of silybin and silymarin in protecting the heart and kidneys from various insults. Silymarin has demonstrated cardioprotective effects in rat models of cisplatin-induced and doxorubicin-induced cardiotoxicity. ekb.eg These protective actions are attributed to its ability to replenish endogenous antioxidant enzymes and reduce myocardial lipid peroxidation. ekb.eg In a mouse model of paracetamol-induced oxidative stress, silymarin exerted potent cardioprotective effects, evidenced by reduced expression of inflammatory and oxidative stress markers in cardiac tissue. researchgate.net

In the context of kidney protection, silymarin has shown a nephroprotective effect against drug-induced nephropathy. researchgate.net In an animal model of rhabdomyolysis-induced acute kidney injury, silymarin treatment significantly attenuated kidney damage. al-kindipublisher.com This was demonstrated by a significant decrease in serum creatinine (B1669602) and blood urea (B33335) nitrogen, a reduction in renal tissue levels of inflammatory and apoptotic markers (TNF-α, IL-6, NF-κB, caspase-3), and a decrease in the oxidative stress marker MDA, coupled with an increase in the antioxidant glutathione (B108866) (GSH). al-kindipublisher.com These results suggest that silymarin's antioxidant and anti-inflammatory activities are central to its renoprotective effects. al-kindipublisher.com

Animal ModelCompoundKey FindingsCitation
Rat model of doxorubicin-induced cardiotoxicitySilymarin (silibin-rich)Exhibited cardioprotective and hepatoprotective effects. ekb.eg
Mouse model of paracetamol-induced oxidative stressSilymarinReduced expression of inflammatory (COX2, iNOS) and oxidative stress (SOD2) markers in cardiac tissue. researchgate.net
Rat model of rhabdomyolysis-induced acute kidney injurySilymarinDecreased serum creatinine, BUN, and renal markers of inflammation (TNF-α, IL-6, NF-κB) and apoptosis (caspase-3); reduced oxidative stress. al-kindipublisher.com

Silybin has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models. In studies using athymic nude mice with human colorectal cancer HT29 tumor xenografts, oral administration of silybin suppressed tumor growth. aacrjournals.org This anti-tumor effect was associated with decreased cell proliferation, a slight increase in apoptosis, and strong inhibition of tumor angiogenesis. aacrjournals.org Similar efficacy was observed against LoVo human colorectal cancer xenografts, where silybin treatment inhibited tumor growth by modulating cell cycle regulators and inducing apoptosis. aacrjournals.org

In a lung cancer xenograft model, oral feeding of silybin showed synergistic tumor growth suppression when combined with doxorubicin. scispace.com The combination inhibited cell proliferation and angiogenesis while enhancing apoptosis in the tumors. scispace.com Silybin has also been shown to inhibit the growth of advanced human prostate tumor xenografts. frontiersin.org In a bladder cancer model, silybin administration significantly slowed tumor xenograft growth. frontiersin.org The underlying mechanisms for its anticancer effects involve the modulation of multiple signaling pathways, including the inhibition of PI3K/Akt, NF-κB, and MAPK pathways, which are critical for cancer cell proliferation and survival. frontiersin.org

Animal ModelCompoundKey FindingsCitation
Athymic nude mice with human colorectal cancer (HT29) xenograftsSilybinSuppressed tumor growth; decreased proliferation and angiogenesis; down-regulated ERK1/2 and Akt phosphorylation. aacrjournals.org
Athymic nude mice with human colorectal cancer (LoVo) xenograftsSilybinInhibited tumor growth; induced cell cycle arrest and apoptosis. aacrjournals.org
Athymic nude mice with human lung cancer (A549) xenograftsSilybinShowed synergistic tumor growth suppression with doxorubicin; inhibited proliferation and angiogenesis. scispace.com
Nude mice with human bladder transitional cell papilloma (RT4) xenograftsSilybinSignificantly slowed tumor xenograft growth. frontiersin.org
Nude mice with advanced human prostate tumor xenograftsSilybinSuppressed tumor growth. frontiersin.org

The anti-inflammatory properties of silybin are a cornerstone of its therapeutic effects across various disease models. In a rat model of chronic inflammation induced by formalin, silybin significantly decreased the formation of exudate and granulation tissue. sciepub.comresearchgate.net Its anti-inflammatory action is largely attributed to the inhibition of the NF-κB signaling pathway, which leads to the downregulated expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.govmdpi.com

In a rat model of ligature-induced periodontitis, silybin demonstrated strong anti-inflammatory properties by suppressing the expression of NF-κB and NLRP3, which was associated with a downregulation in the levels of proinflammatory cytokines. mdpi.com Similarly, in models of CCl4-induced liver fibrosis, silymarin treatment reduced inflammation and oxidative DNA damage. mdpi.com Silybin has also been shown to inhibit the production of edema in experimental models of chronic inflammation. sciepub.comresearchgate.net These studies collectively confirm that silybin and its parent compound, silymarin, can effectively modulate inflammatory responses in vivo, suggesting their potential for treating chronic inflammatory disorders. sciepub.commdpi.com

Animal ModelCompoundKey FindingsCitation
Rats with formalin-induced chronic inflammationSilibininSignificantly decreased formation of exudate and granulation tissue. sciepub.comresearchgate.net
Rats with ligature-induced periodontitisSilybinSuppressed expression of NF-κB and NLRP3; down-regulated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). mdpi.com
Rats with CCl4-induced liver fibrosisSilymarinDemonstrated anti-inflammatory and antioxidant protective activities; reduced inflammation and liver fibrosis. mdpi.com
Rats with Zn-induced neuronal lossSilymarinMitigated inflammation (NF-κB, IL-1β, IL-6, TNF-α) in the brain. mdpi.com

Future Research Directions and Translational Perspectives for Silybin B D3

Development of Advanced Silybin (B1146174) B Derivatives for Specific Research Applications

The chemical structure of silybin, with its multiple hydroxyl groups, provides a rich scaffold for the synthesis of new derivatives with enhanced or targeted biological activities. rsc.org The development of advanced Silybin B derivatives is a promising avenue for creating highly specific molecular probes and potential therapeutic agents. rsc.orgupol.cz By strategically modifying the Silybin B molecule, researchers can aim to improve its physicochemical properties, such as solubility, and modulate its biological effects. rsc.orgcas.cz

Past research has explored various modifications, including the creation of ethers, esters (such as acetates and palmitates), glycosides, and oxidized or isomerized forms of silybin. rsc.orgnih.gov For instance, the synthesis of 7-O-methylsilybin and 7-O-galloylsilybin has demonstrated enhanced anti-cancer efficacy compared to the parent silybin molecule. nih.gov Similarly, the development of silybin derivatives conjugated with long-chain fatty acids has shown superior anti-influenza activity. mdpi.com The insights gained from these earlier studies on silybin can be directly applied to Silybin B-d3, leveraging the isotopic label to create a new generation of research tools. These advanced, deuterated derivatives will be invaluable for detailed pharmacokinetic studies and for elucidating the specific molecular targets and pathways through which Silybin B exerts its effects.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. mdpi.comunl.edu Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular changes induced by this compound within a biological system. nih.gov This multi-omics approach allows researchers to move beyond single-pathway analyses and to identify the complex networks of interactions that underlie the compound's pharmacological activity. unl.eduresearchgate.net

For example, transcriptomic analysis of liver cells treated with silybin has revealed significant alterations in gene expression related to inflammation and lipid metabolism. frontiersin.org Proteomic studies can then identify the specific proteins whose expression or activity is modulated by this compound, while metabolomics can uncover changes in the metabolic profile of cells or tissues. By combining these datasets, researchers can construct detailed models of this compound's mechanism of action, identifying novel therapeutic targets and biomarkers of response. frontiersin.org This integrated approach is particularly powerful for studying complex conditions like metabolic-associated fatty liver disease (MAFLD) and cancer, where silybin has shown promise. mdpi.comfrontiersin.org

High-Throughput Screening for Novel Silybin B-Mediated Biological Effects

High-throughput screening (HTS) methodologies offer a powerful platform for the rapid and systematic evaluation of the biological activities of this compound across a wide range of cellular models and assays. This approach can accelerate the discovery of novel therapeutic applications for Silybin B and its derivatives. By screening large libraries of cell lines, researchers can identify specific cancer types or other disease models that are particularly sensitive to the effects of this compound.

For instance, HTS has been instrumental in identifying the anti-cancer properties of silybin in various cancer cell lines, including those of the prostate, colon, and bladder. nih.gov These screens have revealed that silybin and its derivatives can inhibit cancer cell growth and induce apoptosis. nih.gov Furthermore, HTS can be employed to uncover previously unknown biological effects. By testing this compound against a diverse array of biological targets and pathways, researchers may identify novel mechanisms of action and expand the therapeutic potential of this compound beyond its currently recognized applications.

Computational Modeling and In Silico Analysis of Silybin B Interactions

Computational modeling and in silico analysis are indispensable tools for predicting and understanding the molecular interactions of Silybin B. aacrjournals.org These methods allow researchers to visualize how Silybin B binds to specific protein targets and to predict the functional consequences of these interactions. aacrjournals.orgpreprints.org Molecular docking studies, for example, have been used to predict the binding of silybin to various proteins, including those involved in cancer progression and viral entry. preprints.orgnih.gov

These computational approaches have successfully identified potential binding sites for silybin in the ATP-binding pockets of kinases like MEK1 and RSK2, suggesting a mechanism for its anti-melanoma activity. aacrjournals.org Similarly, in silico studies have predicted that silybin can interact with key proteins of the SARS-CoV-2 virus, such as the spike glycoprotein (B1211001) and main protease, potentially inhibiting viral replication. umpr.ac.id Molecular dynamics simulations further enhance these studies by providing insights into the stability and dynamics of the protein-ligand complexes over time. preprints.orgmdpi.com By applying these computational methods to this compound, researchers can gain a deeper understanding of its interactions at the atomic level, guiding the rational design of more potent and selective derivatives.

Table 1: In Silico Docking Scores of Silybin with Various Protein Targets
Protein TargetBinding Affinity (kcal/mol)Potential Therapeutic Application
Human ACE2-10.2COVID-19
SARS-CoV-2 Helicase-9.6COVID-19
SARS-CoV-2 RdRp-9.7COVID-19
FOXM1-Glioblastoma
VEGFA-Hepatocellular Carcinoma
SRC-Hepatocellular Carcinoma
PARP (4UND)-9.3Cancer
Alpha-glucosidase-7.72Type 2 Diabetes

Exploration of Stereoisomer-Specific Activities for Refined Research Focus

Silybin exists as a mixture of two diastereomers, Silybin A and Silybin B, which have different spatial arrangements of atoms. researchgate.netresearchgate.net It is increasingly recognized that these stereoisomers can exhibit distinct biological activities. researchgate.netnih.govmdpi.com Therefore, a critical area of future research is the detailed investigation of the specific activities of this compound, separate from its counterpart, Silybin A.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and isotopic purity of Silybin B-d<sup>3</sup>?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to confirm the parent structure of Silybin B, with deuterium incorporation verified by the absence of specific proton signals. Isotopic purity can be quantified using <sup>2</sup>H-NMR or mass spectrometry (MS) .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis or diode-array detection to assess chemical stability and resolve potential degradation products under varying conditions (e.g., pH, temperature) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) is critical for confirming molecular weight (C25H19D3O10) and isotopic enrichment levels .

Q. How can researchers synthesize Silybin B-d<sup>3</sup> with high isotopic incorporation efficiency?

  • Methodological Answer :

  • Deuterium Labeling Strategies : Use catalytic deuteration (e.g., Pd/C or PtO2 in D2O) or synthetic precursors with deuterated functional groups (e.g., -OD, -CD3). Optimize reaction conditions (temperature, pressure) to minimize isotopic dilution .
  • Quality Control : Validate isotopic purity via MS and NMR, ensuring deuterium incorporation ≥98% for pharmacokinetic or metabolic studies .

Q. What are the best practices for assessing Silybin B-d<sup>3</sup> stability in biological matrices during in vitro experiments?

  • Methodological Answer :

  • Matrix-Specific Stability Tests : Incubate Silybin B-d<sup>3</sup> in plasma, serum, or cell lysates at 37°C. Use LC-MS/MS to monitor degradation over time. Include controls (e.g., non-deuterated Silybin B) to compare degradation kinetics .
  • Environmental Stability : Test pH-dependent stability (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) to inform oral bioavailability studies .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on Silybin B-d<sup>3</sup>'s hepatoprotective mechanisms across different cell lines?

  • Methodological Answer :

  • Controlled Replication : Standardize cell culture conditions (e.g., passage number, media composition) and use isogenic cell lines to minimize variability. Include deuterated vs. non-deuterated controls to isolate isotope effects .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-specific responses. Use statistical tools (e.g., PCA, ANOVA) to distinguish experimental noise from biologically significant differences .

Q. What strategies can mitigate interference from endogenous compounds when quantifying Silybin B-d<sup>3</sup> in vivo?

  • Methodological Answer :

  • Sample Preparation : Employ solid-phase extraction (SPE) or protein precipitation with deuterated internal standards (e.g., Silybin B-d6) to improve specificity .
  • Chromatographic Optimization : Use reverse-phase columns (C18) with gradient elution to separate Silybin B-d<sup>3</sup> from structurally similar metabolites. Validate method selectivity via spike-recovery experiments in biological matrices .

Q. How can isotopic labeling of Silybin B-d<sup>3</sup> improve mechanistic studies of its interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Isotope Tracing : Co-incubate Silybin B-d<sup>3</sup> with human liver microsomes and NADPH. Use LC-HRMS to track deuterium retention in metabolites, identifying specific CYP isoforms (e.g., CYP3A4, CYP2C9) involved in oxidation .
  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated Silybin B to elucidate rate-limiting steps in metabolism .

Q. What experimental designs are critical for evaluating the impact of Silybin B-d<sup>3</sup> isotopic purity on in vivo pharmacokinetic parameters?

  • Methodological Answer :

  • Dose-Response Studies : Administer varying isotopic purities (e.g., 95% vs. 99% D3) in animal models. Use non-compartmental analysis (NCA) to compare AUC, Cmax, and half-life .
  • Cross-Over Trials : Minimize inter-subject variability by testing the same cohort with different purity batches, separated by washout periods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.